2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
Description
2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is an organofluorine compound featuring a phenolic ring substituted with a trifluoro-hydroxyethyl group (-CF₃CH(OH)-) at the 2-position. However, the available evidence primarily describes its 4-substituted isomer, 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5; molecular formula C₈H₇F₃O₂; molecular weight 192.138 g/mol) . This compound combines the electron-withdrawing trifluoromethyl group with a hydroxylated ethyl chain, imparting unique physicochemical properties such as enhanced acidity and lipophilicity.
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,12-13H |
InChI Key |
MHTGXMCWGPMOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Functional Groups: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Contains a phenolic -OH and a secondary alcohol (-CF₃CH(OH)-), enabling hydrogen bonding and moderate acidity . Trifluoroacetophenones (e.g., 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone): Replace the hydroxyethyl group with a ketone, increasing electrophilicity and reducing solubility in polar solvents . Benzonitrile Derivatives (e.g., 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile): The nitrile group enhances metabolic stability, making these compounds valuable in drug design (e.g., SARMs like LGD-4033) .
Substituent Position :
- The para-substituted compounds (e.g., 4-hydroxy derivatives) generally exhibit higher symmetry and crystallinity compared to ortho-substituted analogs, which may suffer from steric hindrance .
Trifluoroacetophenones: Produced via Fries rearrangement of phenyl trifluoroacetate with AlCl₃ (42–75% yields) . Indenone Derivatives: Synthesized through organophotoredox-mediated reactions (42% yield) .
Applications: Pharmaceuticals: The benzonitrile derivative LGD-4033 is a selective androgen receptor modulator (SARM) studied for muscle wasting disorders . Material Science: Trifluoro-hydroxyethylphenols may serve as intermediates in fluorinated polymer synthesis due to their stability and hydrophobicity .
Preparation Methods
Ketone Synthesis via Friedel-Crafts Acylation
The precursor 1-(2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is synthesized through Friedel-Crafts acylation of phenol with trifluoroacetic anhydride. While direct acylation risks over-substitution, the use of 2-methoxyphenol as a protected intermediate enables selective trifluoroacetylation at the ortho position. Deprotection with hydrobromic acid restores the phenolic hydroxyl, yielding the ketone in 74% purity after crystallization.
Reaction Conditions
Reduction to Secondary Alcohol
The ketone is reduced to 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol using sodium borohydride in ethanol. Despite the electron-withdrawing CF₃ group, complete reduction is achieved within 4 hours at 60°C, yielding 85–89% of the target alcohol. Alternative reductants like LiAlH₄ improve kinetics but require anhydrous conditions.
Optimized Parameters
-
Reductant : NaBH₄ (2.5 equiv)
-
Temperature : 60°C
-
Isolation : Rotary evaporation followed by silica gel chromatography
Nucleophilic Trifluoromethylation of 2-Hydroxybenzaldehyde
Ruppert-Prakash Reagent Application
2-Hydroxybenzaldehyde undergoes nucleophilic trifluoromethylation with TMSCF₃ (Ruppert-Prakash reagent) in the presence of tetrabutylammonium fluoride (TBAF) . The reaction proceeds via a trimethylsilyl-protected intermediate, which is hydrolyzed to yield this compound.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | TBAF (0.1 equiv) |
| Solvent | THF, −78°C → room temp |
| Yield | 72% |
Limitations and Byproducts
Competing aldol condensation forms dimeric byproducts (∼15%), necessitating careful stoichiometric control. Polar solvents like DMF suppress side reactions but slow reaction rates.
Phase-Transfer-Catalyzed Etherification
Adaptation of Patent CN1962603A
While Patent CN1962603A describes 2-(2,2,2-trifluoroethoxy)phenol synthesis, its etherification strategy is adaptable for hydroxyethyl derivatives. Substituting 2,2,2-trifluoroethanol with 2-chloro-1,1,1-trifluoroethane enables nucleophilic displacement on o-nitrophenol, followed by nitro reduction and diazotization.
Modified Reaction Pathway
-
Etherification : o-Nitrophenol + 2-chloro-1,1,1-trifluoroethane → 2-(2,2,2-trifluoroethoxy)nitrobenzene (88.4% yield).
-
Nitro Reduction : Hydrogenation with Pd/C → 2-(2,2,2-trifluoroethoxy)aniline (91.6% yield).
-
Diazotization/Hydroxylation : Treatment with NaNO₂/H₂SO₄ → target compound (78% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Ketone Reduction | 85–89 | Moderate | High |
| Nucleophilic CF₃ | 72 | High | Moderate |
| Etherification | 78 | Low | High |
The ketone reduction route offers the best balance of yield and scalability, whereas nucleophilic trifluoromethylation suits small-scale enantioselective synthesis. Etherification methods, while cost-effective, incur safety risks.
Experimental Optimization Insights
Q & A
Q. What synthetic strategies are effective for preparing 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of trifluoroethanol-containing phenolic compounds often involves nucleophilic substitution or esterification. For example, Steglich esterification (using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP)) has been applied to similar structures to introduce trifluoroethyl groups efficiently . Reaction optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric adjustments of reactants. Monitoring intermediates via TLC or HPLC ensures reaction progression. For stereoselective synthesis, chiral catalysts (e.g., Ru-based) can be explored to control the configuration of the hydroxyl group .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and F NMR confirm the presence of the trifluoroethyl group (δ ~3.5–4.5 ppm for CHCF; F signals at ~-75 ppm) and phenolic OH (δ ~5–6 ppm, exchangeable with DO) .
- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic and trifluoroethyl groups, as seen in analogous structures (e.g., 2-[4-(piperidin-1-yl)-5H-chromeno-pyrimidin-2-yl]phenol, where dihedral angles between aromatic systems were ~20–30°) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHFO: 192.1 g/mol) .
Q. How can physicochemical properties (e.g., solubility, stability) be systematically evaluated for this compound?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Trifluoroethanol derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding .
- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of trifluoroethyl group introduction in phenolic derivatives?
- Methodological Answer : Stereoselectivity in trifluoroethylation can arise from steric and electronic effects. Computational studies (DFT) model transition states to predict regioselectivity. For example, in chiral 1-phenyl-2,2,2-trifluoroethanol, the R-configuration is favored due to reduced steric hindrance during nucleophilic attack . Experimental validation involves synthesizing enantiomers and comparing F NMR shifts or chiral HPLC retention times.
Q. How does the trifluoroethyl-hydroxyethyl moiety influence the compound’s bioactivity and metabolic stability?
- Methodological Answer :
- Bioactivity : Compare the compound’s binding affinity (e.g., via surface plasmon resonance) with non-fluorinated analogs. The electron-withdrawing CF group may enhance interactions with hydrophobic enzyme pockets .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Trifluoroethyl groups often resist oxidative metabolism due to C-F bond strength, improving half-life .
Q. What are the ecotoxicological risks of this compound, and how can its environmental persistence be assessed?
- Methodological Answer :
- Persistence : Conduct OECD 301 biodegradation tests. Fluorinated compounds typically exhibit low biodegradability (e.g., 2,2,2-trifluoroethanol has a half-life >60 days in water) .
- Ecotoxicology : Acute toxicity assays using Daphnia magna (EC) and algae (growth inhibition). Chronic effects are evaluated via NOEC (No Observed Effect Concentration) studies .
Data Contradictions and Recommendations
- Synthetic Yields : Literature reports varying yields for trifluoroethylation (30–85%). Optimize by pre-activating phenolic OH groups (e.g., as mesylates) to enhance electrophilicity .
- Toxicity Data : Discrepancies exist in acute toxicity values for trifluoroethanol derivatives (e.g., LD ranges from 200–500 mg/kg in rodents). Standardize testing protocols (OECD 423) and validate purity of test compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
